Product packaging for 2-(Morpholinomethyl)morpholine(Cat. No.:)

2-(Morpholinomethyl)morpholine

Cat. No.: B8605747
M. Wt: 186.25 g/mol
InChI Key: CQIYYFXLZYNRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Morpholinomethyl)morpholine is a specialized organic compound featuring a morpholine ring substituted with a morpholinomethyl group. This structure, containing multiple amine and ether functional groups, suggests significant potential as a versatile building block in organic synthesis and medicinal chemistry. While specific biological data for this exact compound is not currently available in recent literature, its molecular framework is closely related to privileged structures used in drug discovery. For instance, morpholine derivatives and similar nitrogen-containing heterocycles are frequently incorporated into molecules to modulate physicochemical properties and have demonstrated potent inhibitory activity against various therapeutic targets. A recent study highlighted that novel N-methylmorpholine-substituted benzimidazolium salts exhibited excellent inhibitory potential against the α-glucosidase enzyme, outperforming the standard drug acarbose in some cases . This underscores the value of the morpholine scaffold in developing new bioactive molecules, particularly for metabolic diseases like type 2 diabetes. Furthermore, the presence of two nitrogen atoms in its structure indicates that this compound can act as a ligand in coordination chemistry or serve as a precursor for synthesizing catalysts and functional materials. Researchers can leverage this compound to develop novel chemical entities for pharmaceutical, agrochemical, and materials science applications. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B8605747 2-(Morpholinomethyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)morpholine

InChI

InChI=1S/C9H18N2O2/c1-4-13-9(7-10-1)8-11-2-5-12-6-3-11/h9-10H,1-8H2

InChI Key

CQIYYFXLZYNRPG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CN2CCOCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(Morpholinomethyl)morpholine and Analogues

Traditional synthetic approaches to this compound and its derivatives rely on fundamental organic reactions, including multi-component condensations, ring-forming strategies, and the functionalization of pre-existing morpholine (B109124) rings.

Multi-component Condensation Reactions, including Mannich-Type Approaches

Multi-component reactions, particularly the Mannich reaction, offer a convergent and atom-economical approach to the synthesis of aminomethylated compounds. The classical Mannich reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde (B43269) and a secondary amine, such as morpholine. In the context of this compound, a variation of this reaction is employed where a morpholine derivative acts as the nucleophile.

The general mechanism involves the in-situ formation of the Eschenmoser salt precursor, a methyleneiminium ion, from formaldehyde and a secondary amine. This electrophilic species then reacts with a suitable nucleophile. For the synthesis of analogues, a common strategy involves the reaction of a phenol (B47542) with formaldehyde and morpholine, leading to the formation of aminomethyl-substituted phenols. If sufficient amounts of formaldehyde and morpholine are present, substitution can occur at both ortho positions of the phenol. mdpi.com

A specific example is the synthesis of 2,6-bis(morpholinomethyl)-p-cresol, which is achieved by reacting p-cresol (B1678582) with formaldehyde and morpholine. mdpi.com This reaction highlights the utility of the Mannich approach in constructing molecules with multiple morpholinomethyl groups. The reaction proceeds via electrophilic attack of the in-situ generated methyleneiminium ion on the activated aromatic ring of the phenolate. mdpi.com

Reactant 1Reactant 2Reactant 3ProductReference
p-CresolFormaldehydeMorpholine2,6-bis(morpholinomethyl)-p-cresol mdpi.com
PhenolFormaldehydeDimethylamineAminomethyl-substituted phenols mdpi.com
o-CresolFormaldehydePiperidine (B6355638)Aminomethyl-substituted phenols mdpi.com

Ring-Opening and Cyclization Strategies for Morpholine Ring Formation

The construction of the morpholine ring itself is a critical aspect of synthesizing this compound and its analogues. A prevalent strategy involves the cyclization of diethanolamine (B148213) or its derivatives. Diethanolamine can be efficiently converted to morpholine through dehydration using strong acids like oleum. organic-chemistry.org This process involves heating the reaction mixture to temperatures between 150°C and 250°C. organic-chemistry.org Yields of up to 95% have been reported using this method. organic-chemistry.org

Another approach involves the tandem nucleophilic ring-opening of aziridines followed by cycloisomerization. This method utilizes a gold(I) catalyst to facilitate the reaction between easily accessible aziridines and propargyl alcohols, leading to the formation of morpholine derivatives under mild conditions. nih.gov The gold(I) catalyst acts as both a π-acid and a σ-acid, activating both reactants. nih.gov The resulting unsaturated morpholine products can be subsequently hydrogenated to yield the saturated morpholine derivatives with good diastereoselectivity. nih.gov

A simple and high-yielding, one or two-step protocol for converting 1,2-amino alcohols to morpholines has been developed using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. frontiersin.org This redox-neutral method is notable for its use of inexpensive reagents and its ability to cleanly isolate N-monoalkylation products from a simple SN2 reaction. frontiersin.org

Starting Material(s)Reagents/CatalystProductKey FeaturesReference
DiethanolamineOleumMorpholineHigh yield (up to 95%) organic-chemistry.org
Aziridines, Propargyl alcoholsGold(I) catalystUnsaturated Morpholine DerivativesTandem ring-opening/cyclization, mild conditions nih.gov
1,2-Amino alcoholsEthylene sulfate, tBuOKMorpholinesHigh-yielding, redox-neutral, inexpensive reagents frontiersin.org

Derivatization and Functionalization from Morpholine Precursors

The synthesis of this compound can also be achieved by starting with a pre-formed morpholine ring and introducing the morpholinomethyl substituent. This can be accomplished through various functionalization reactions.

One common method involves the reaction of morpholine with an electrophile containing a leaving group, followed by further transformation. For instance, morpholine can be reacted with ethyl chloroacetate (B1199739) in the presence of a base to yield morpholin-N-ethyl acetate. mdpi.com This intermediate can then be converted to a variety of derivatives.

A more direct approach involves the reaction of morpholine with formaldehyde and another nucleophile in a Mannich-type reaction. For example, N-(Morpholinomethyl)succinimide can be synthesized through the condensation of succinimide, morpholine, and formaldehyde. researchgate.net This demonstrates the ability of morpholine to act as the amine component in the Mannich reaction to generate functionalized morpholine derivatives.

Advanced Synthetic Techniques and Optimization

To address the challenges of efficiency, selectivity, and environmental impact associated with traditional methods, advanced synthetic techniques have been developed. These include stereoselective approaches to control the three-dimensional arrangement of atoms and the use of microwave irradiation to accelerate reaction rates.

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of chiral morpholine derivatives is of significant interest in medicinal chemistry. Stereoselective methods aim to control the formation of stereoisomers, leading to the desired enantiomerically pure or enriched products.

One strategy involves the use of chiral starting materials derived from the chiral pool, such as enantiopure amino alcohols. nih.gov A four-step synthesis of cis-3,5-disubstituted morpholines from such precursors has been described, with the key step being a palladium-catalyzed carboamination reaction. nih.gov This method generates the morpholine products as single stereoisomers in moderate to good yields. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of C2-functionalized morpholines. nih.gov A protocol has been developed that utilizes an organocatalytic, enantioselective chlorination of an aldehyde, followed by a reductive amination and base-induced cyclization sequence to afford N-benzyl protected morpholines with good yields and enantioselectivities. nih.gov

Furthermore, asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst with a large bite angle has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.orgsemanticscholar.org

MethodKey FeaturesProduct TypeReference
Pd-catalyzed carboaminationStarts from enantiopure amino alcohols, forms single stereoisomerscis-3,5-disubstituted morpholines nih.gov
OrganocatalysisEnantioselective chlorination followed by cyclizationC2-functionalized N-benzyl protected morpholines nih.gov
Asymmetric hydrogenationUses bisphosphine-rhodium catalyst, high yields and enantioselectivity2-substituted chiral morpholines rsc.orgsemanticscholar.org

Microwave-Assisted Synthesis Protocols and Efficiency Studies

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various morpholine derivatives.

Microwave irradiation has been employed in the Mannich reaction for the synthesis of morpholine-containing compounds. For instance, the synthesis of Mannich bases from 4-hydroxyacetophenone, formaldehyde, and various secondary amines, including morpholine, has been achieved in quantitative yields using microwave irradiation. nih.gov This non-catalyzed, regioselective reaction is rapid and reproducible on a gram scale. nih.gov

The synthesis of morpholine-based chalcones has also been accomplished using a microwave-assisted Claisen-Schmidt condensation reaction. mdpi.com This method was found to be more efficient than conventional heating, offering faster reaction times and higher conversion rates. mdpi.com Similarly, microwave irradiation has been utilized in the one-pot, three-component Mannich reaction to synthesize fluoroquinolone hybrids containing a morpholine moiety. researchgate.net

Reaction TypeReactantsMicrowave ConditionsAdvantagesReference
Mannich Reaction4-hydroxyacetophenone, formaldehyde, morpholine120 °C, 15–30 min, 300 WQuantitative yield, rapid, non-catalyzed nih.gov
Claisen-Schmidt Condensation4-morpholinoacetophenone, substituted benzaldehydes80 °C, 1–2 min, 50 WFaster reaction, higher conversion mdpi.com
Three-component Mannich ReactionFluoroquinolone precursor, formaldehyde, morpholineNot specifiedOne-pot synthesis researchgate.net

Principles of Green Chemistry in Synthetic Design

The synthesis of morpholine and its derivatives has increasingly come under the scrutiny of green chemistry principles, aiming to reduce environmental impact and improve safety. Traditional methods for synthesizing the morpholine ring often involve harsh reagents, high temperatures, and significant waste generation. In contrast, modern approaches prioritize atom economy, energy efficiency, and the use of less hazardous substances. chemrxiv.orgchemrxiv.orgnih.gov

A notable green synthetic protocol involves the conversion of 1,2-amino alcohols to morpholines using ethylene sulfate and a base such as potassium tert-butoxide (tBuOK). chemrxiv.orgorganic-chemistry.org This method is redox-neutral and can be a one or two-step process, which is a significant improvement over traditional three-step methods that use reagents like chloroacetyl chloride followed by reduction with aluminum or boron hydrides. chemrxiv.org The key to this greener methodology is the selective monoalkylation of the amine with ethylene sulfate, which proceeds via a simple SN2 reaction. nih.gov This approach eliminates an entire synthetic step and avoids the waste associated with it. chemrxiv.org

The benefits of such a green approach are multifaceted. It circumvents the need for hazardous reagents and the associated safety precautions and waste disposal challenges. Furthermore, the inherent properties of morpholine contribute to its green profile; it is biodegradable, capable of breaking down into non-toxic substances under natural conditions, which mitigates the long-term environmental burden of chemical manufacturing. hnsincere.com Morpholine and its derivatives are also efficient corrosion inhibitors and pH adjusters, contributing to sustainability in industrial applications like water treatment. hnsincere.com Applying these principles to the synthesis of this compound would involve designing a pathway that maximizes atom economy, perhaps through a convergent synthesis strategy, and utilizes safer, renewable starting materials where possible.

Mechanistic Investigations of Formation and Transformation Reactions

Understanding the mechanisms by which this compound is formed and transformed is crucial for optimizing its synthesis and predicting its reactivity. This involves a detailed look at bond-forming and bond-breaking events, as well as the kinetic and thermodynamic factors that govern these processes.

Detailed Reaction Mechanisms of Bond Formation and Cleavage

The formation of the substituted morpholine ring, a core component of this compound, can be achieved through various mechanistic pathways. A prominent modern method is the Palladium-catalyzed carboamination reaction, which provides a concise and stereocontrolled route to substituted morpholines. nih.gov

The mechanism for this transformation is believed to proceed as follows nih.gov:

Oxidative Addition : A Pd(0) catalyst undergoes oxidative addition with an aryl or alkenyl bromide.

Pd-N Bond Formation : The resulting palladium(II) complex reacts with the amine substrate (a substituted ethanolamine (B43304) derivative) to form a palladium(aryl)(amido) complex.

syn-Aminopalladation : This key step involves the intramolecular nucleophilic attack of the nitrogen atom onto the alkene. This cyclization proceeds via a boat-like transition state to form the six-membered morpholine ring. The stereochemistry of the final product is consistent with this syn-addition pathway.

Reductive Elimination : The cycle is completed by reductive elimination, which regenerates the Pd(0) catalyst and releases the morpholine product.

Another fundamental mechanism for morpholine ring formation is the intramolecular cyclization of vicinal amino alcohols. researchgate.net This can occur via two primary routes:

Dehydration : Direct acid-catalyzed dehydration of a bis(2-hydroxyethyl)amine derivative. The acid protonates a hydroxyl group, converting it into a good leaving group (water), which is then displaced by the intramolecular nucleophilic attack of the nitrogen atom.

SN2 Cyclization : The hydroxyl group is first converted into a better leaving group (e.g., a tosylate or mesylate). A base is then used to deprotonate the amine, which subsequently acts as a nucleophile in an intramolecular SN2 reaction to close the ring.

The cleavage of the morpholine ring typically requires significant energy input. Mechanistic studies on the decomposition of the parent morpholine molecule show that it proceeds through radical intermediates. nih.gov Under thermal stress, the decomposition is dominated by a 1,3-intramolecular hydrogen shift, leading to the formation of products like ethenol and ethenamine. nih.gov The cleavage of C-C, C-N, and C-O bonds within the ring structure involves breaking down into smaller, two-heavy-atom species. nih.gov For a substituted compound like this compound, cleavage would likely be influenced by the position and nature of the substituent, potentially favoring pathways that lead to the formation of more stable radical or ionic intermediates.

Kinetic and Thermodynamic Aspects of Key Synthetic Steps

While specific kinetic and thermodynamic data for the synthesis of this compound are not available, the general principles governing the formation of the morpholine ring can be discussed.

Kinetic Aspects: The rate of morpholine synthesis is highly dependent on the chosen synthetic route.

In Pd-catalyzed reactions , the reaction rate is influenced by factors such as the concentration of the catalyst and substrates, the nature of the ligand on the palladium center, and the temperature. nih.gov The choice of ligand is particularly critical as it affects both the rate and selectivity of the reaction.

For intramolecular SN2 cyclizations , the rate is governed by the principles of nucleophilic substitution. A better leaving group will lead to a faster reaction. Steric hindrance at the carbon bearing the leaving group or at the nucleophilic nitrogen can slow the reaction. Solvent choice is also important; polar aprotic solvents typically accelerate SN2 reactions.

Below is a table summarizing the general influence of various parameters on the rate of key synthetic steps in morpholine formation.

ParameterEffect on Reaction Rate (General)Synthetic Step Example
Temperature Increase generally increases rateAll steps (e.g., Cyclization, Pd-Catalysis)
Catalyst Conc. Increase increases ratePd-catalyzed carboamination
Leaving Group Better leaving group (e.g., OTs > OH) increases rateIntramolecular SN2 Cyclization
Steric Hindrance Increase decreases rateIntramolecular SN2 Cyclization

Thermodynamic Aspects: The formation of the six-membered morpholine ring is a thermodynamically favorable process.

Enthalpy (ΔH) : The reaction is driven by a negative enthalpy change, resulting from the formation of stable carbon-oxygen and carbon-nitrogen sigma bonds, which releases energy.

Entropy (ΔS) : Intramolecular cyclization reactions typically have a negative entropy change because two or more reactant molecules combine to form a single product molecule, leading to a more ordered system.

Computational studies on the decomposition of morpholine indicate that the energetic requirements for the self-decomposition of morphyl radicals are modest, in the range of 20-40 kcal/mol. nih.gov This suggests that while the morpholine ring is thermodynamically stable under normal conditions, it can undergo cleavage when sufficient energy is supplied. The calculated thermochemical parameters for morpholine provide a foundation for building robust kinetic models for both its formation and degradation. nih.gov

Theoretical and Computational Chemistry of 2 Morpholinomethyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic distribution, molecular orbital energies, and molecular stability.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Instead of calculating the complex wave function of all electrons, DFT focuses on the spatially dependent electron density. This approach offers a balance between accuracy and computational cost, making it a cornerstone for studying molecules like 2-(Morpholinomethyl)morpholine.

A typical DFT study on this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated. These include the total electronic energy, which indicates the molecule's stability, and the distribution of electron density, which reveals regions that are electron-rich or electron-poor. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize these areas, highlighting sites susceptible to electrophilic or nucleophilic attack. Such calculations are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical Conformer of this compound (Note: The following data is for illustrative purposes to show typical outputs of a DFT calculation and is not based on published experimental or computational results for this specific molecule.)

PropertyCalculated ValueUnit
Total Electronic Energy-688.95Hartree
Dipole Moment2.15Debye
HOMO Energy-6.54eV
LUMO Energy1.23eV
HOMO-LUMO Gap7.77eV

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical reactivity. sigmaaldrich.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. sigmaaldrich.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sigmaaldrich.com For this compound, analysis would likely show the HOMO is localized on the nitrogen atoms' lone pairs, consistent with the basic and nucleophilic character of amines. The LUMO would likely be distributed across the anti-bonding C-H and C-N orbitals.

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on the electronic structure, molecular modeling and dynamics simulations explore the physical movements and conformational possibilities of atoms and molecules over time.

Conformational Analysis and Energetics, including Ring Inversion and Substituent Effects

Conformational analysis would systematically explore these degrees of freedom to identify stable conformers (local energy minima). This involves calculating the potential energy of the molecule as a function of its geometry. The results would reveal the relative energies of different conformers, the energy barriers to rotation, and the energy barrier for the chair-to-boat interconversion (ring inversion) of each morpholine (B109124) ring. The presence of the bulky morpholinomethyl substituent on one ring is expected to influence the conformational preference of the other, creating a complex energetic landscape.

Table 2: Hypothetical Relative Energies of Potential this compound Conformers (Note: This table is illustrative and presents a simplified example of what a conformational analysis would yield. "Chair-Eq" refers to the substituent being in an equatorial position.)

Conformer IDRing 1 ConformationRing 2 ConformationRelative Energy (kcal/mol)Population (%) at 298 K
Conf-1Chair-EqChair-Eq (anti)0.0075.3
Conf-2Chair-EqChair-Eq (gauche)1.2512.1
Conf-3Chair-EqChair-Ax (anti)2.501.9
Conf-4Chair-EqBoat5.80<0.1

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties from fundamental quantum mechanical principles. These predictions are invaluable for interpreting experimental spectra or identifying the presence of specific conformers. For this compound, key spectroscopic parameters that can be calculated include:

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion (e.g., N-H stretch, C-O stretch, ring deformation). By comparing the calculated frequencies and intensities with experimental spectra, the structure and conformation of the synthesized molecule can be confirmed.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical methods can calculate the magnetic shielding of each nucleus (e.g., ¹H, ¹³C), which can be converted into chemical shifts. Predicted NMR spectra for different conformers can help assign experimental signals and understand the molecule's average conformation in solution.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This involves mapping the potential energy surface that connects reactants to products. Key points on this surface include stable intermediates and, most importantly, transition states.

A transition state is the highest energy point along the lowest energy path of a reaction, representing the energetic barrier that must be overcome. By locating and characterizing the geometry and energy of a transition state, chemists can calculate the activation energy of a reaction and thus predict its rate. For this compound, this could be applied to model its synthesis, potential degradation pathways, or its reactions with other molecules. For instance, modeling the N-alkylation of one of its nitrogen atoms would involve identifying the transition state for the nucleophilic attack, providing insight into the reaction's feasibility and kinetics.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography Studies of 2-(Morpholinomethyl)morpholine and Its Derivatives

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid state.

To date, a single-crystal X-ray diffraction structure for the parent compound this compound (CAS 5625-90-1) has not been deposited in publicly available crystallographic databases. However, extensive studies on morpholine-containing derivatives provide a strong basis for predicting its solid-state conformation. sciencepublishinggroup.comasianpubs.org

The determination of such a structure would involve growing a suitable single crystal, mounting it on a diffractometer, and exposing it to a monochromatic X-ray beam. By analyzing the resulting diffraction pattern, crystallographers can calculate the electron density map of the unit cell and refine a model of the atomic positions, bond lengths, and bond angles. For morpholine-containing metal complexes, such as bis[4-(2-aminoethyl) morpholine-K² N, N′] diaquanickel(II) dichloride, single-crystal XRD has successfully confirmed molecular structures and provided detailed metric parameters. researchgate.net

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical) This table is predictive, based on common values for organic molecules and morpholine (B109124) derivatives, as a definitive structure has not been published.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c or Pna2₁)
ConformationBoth morpholine rings in a chair conformation
Key Bond Lengths (Å)C-N: ~1.47, C-O: ~1.43, C-C: ~1.52, N-CH₂-N: ~1.46
Key Bond Angles (°)C-N-C: ~110-112, C-O-C: ~111, N-C-N: ~112

As this compound is an aliphatic, saturated heterocyclic compound, it lacks aromatic rings. Therefore, supramolecular interactions such as C-H...π and π-π stacking are not intrinsic to the crystal packing of the pure compound.

However, the molecule possesses multiple hydrogen bond acceptors—the two oxygen and two nitrogen atoms—and numerous C-H donor groups. In a hypothetical crystal structure, the packing would be dominated by weak intermolecular hydrogen bonds, primarily of the C-H···O and C-H···N types. sciencepublishinggroup.com These interactions, while weak, are collectively significant and direct the formation of a stable three-dimensional lattice. The oxygen atoms of the morpholine rings are the most likely primary acceptors for these weak hydrogen bonds. This is a common feature in the crystal structures of other morpholine derivatives, where C-H···O interactions play a crucial role in the supramolecular assembly. sciencepublishinggroup.com

In co-crystals involving aromatic molecules, this compound could participate in C-H...π interactions, where the C-H bonds of the morpholine rings would act as donors to the π-system of the aromatic partner.

Advanced Spectroscopic Techniques for Structural Elucidation and Dynamics

Spectroscopic methods are essential for confirming the structure of this compound in solution and for probing its dynamic behavior and fragmentation patterns.

High-resolution NMR spectroscopy is the primary tool for elucidating the molecular structure in solution. While a formally published spectrum for this compound is not available, the chemical shifts can be reliably predicted based on extensive data for N-substituted morpholines. nih.govresearchgate.net

The ¹H NMR spectrum is expected to show three distinct signals: a triplet for the protons on the carbons adjacent to the oxygen atoms (O-CH₂-), a triplet for the protons on the carbons adjacent to the nitrogen atoms (N-CH₂-), and a singlet for the central methylene (B1212753) bridge protons (-N-CH₂-N-). The ¹³C NMR spectrum would similarly show three signals corresponding to these carbon environments.

Like other six-membered rings, the morpholine rings undergo rapid chair-to-chair ring inversion at room temperature. researchgate.net This conformational exchange is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. To study these dynamics, variable-temperature (dynamic) NMR (DNMR) spectroscopy would be employed. Upon cooling, the rate of ring inversion would slow, leading to decoalescence of the broad room-temperature signals into separate, sharp signals for the distinct axial and equatorial environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound Values are estimated based on analogous N-substituted morpholine structures. nih.govresearchgate.net

NucleusGroupPredicted Chemical Shift (δ, ppm)Multiplicity
¹HO-CH ₂-CH₂-N~ 3.70Triplet
¹HO-CH₂-CH ₂-N~ 2.55Triplet
¹HN-CH ₂-N~ 3.20Singlet
¹³CC H₂-O~ 67.0-
¹³CC H₂-N~ 51.5-
¹³CN-C H₂-N~ 75.0-

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a compound. americanpharmaceuticalreview.com Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze bonding. researchgate.netspectroscopyonline.com For this compound, the spectra would be dominated by vibrations characteristic of its aliphatic amine and ether functionalities.

Key expected vibrational modes include:

C-H Stretching: Strong bands in the 2800–3000 cm⁻¹ region, typical for aliphatic C-H bonds.

C-O-C Stretching: A strong, characteristic band for the ether linkage, typically appearing in the 1150–1085 cm⁻¹ region. researchgate.net

C-N Stretching: Bands associated with the tertiary amine C-N bonds, found in the 1250–1020 cm⁻¹ region.

Table 3: Key Predicted Vibrational Frequencies for this compound Frequencies are based on characteristic group vibrations for ethers and tertiary amines. researchgate.netnih.gov

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (aliphatic)IR, Raman2850 - 2960Strong
CH₂ ScissoringIR, Raman1440 - 1470Medium
C-O-C Stretch (ether)IR1115 - 1125Strong
C-N Stretch (amine)IR, Raman1030 - 1230Medium
Ring VibrationsRaman830 - 850Medium

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation patterns of a molecule upon ionization. chemguide.co.uk For this compound (Molecular Weight: 186.25 g/mol ), electron ionization (EI) would produce a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 186.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. libretexts.org The most probable cleavage would occur at the C-N bonds of the methylene bridge, as this leads to the formation of resonance-stabilized ions.

The primary fragmentation pathways are predicted to be:

Alpha-Cleavage: Cleavage of the N-CH₂ bond to yield a morpholinomethyl cation at m/z 100 ([C₄H₈NO-CH₂]⁺). This is expected to be a major, if not the base, peak due to the stability of the resulting cation.

Formation of Morpholine Ion: Cleavage can also lead to the formation of a morpholinium-type ion at m/z 86 or 87.

Ring Fragmentation: The morpholine rings themselves can fragment, often through the loss of formaldehyde (B43269) (CH₂O, 30 Da), a characteristic pathway for morpholine itself which leads to a fragment at m/z 57. researchgate.netnist.gov

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment IonProposed Origin
186[C₉H₁₈N₂O₂]⁺˙Molecular Ion (M⁺˙)
100[C₅H₁₀NO]⁺Alpha-cleavage: [M - C₄H₈NO]⁺
86[C₄H₈N]⁺Cleavage yielding the aza-portion of the ring
57[C₃H₇N]⁺˙Fragmentation of the morpholine ring (loss of CH₂O)

Structure Reactivity and Structure Property Relationships

Influence of Molecular Architecture on Chemical Reactivity

In 2-(Morpholinomethyl)morpholine, each morpholine (B109124) ring acts as a substituent on the other. The primary factors influencing reactivity are steric hindrance and the electronic effects of the opposing ring.

Electronic Effects: The morpholinomethyl group attached to the C-2 position of the other ring has a weak electron-donating inductive effect. This slightly increases the electron density on the adjacent nitrogen atom, potentially enhancing its basicity and nucleophilicity compared to an unsubstituted morpholine. However, this effect is generally modest.

Steric Hindrance: The bulky morpholinomethyl group provides significant steric hindrance around the nitrogen atom of the C-2 substituted ring. This can decrease reaction rates with large electrophiles. Conversely, the nitrogen on the terminal morpholine group (at the end of the methyl bridge) is less sterically hindered and would be the preferred site for reactions such as alkylation or acylation. This difference in steric environment allows for potential regioselective reactions. Studies on other substituted nitrogen heterocycles have shown that methyl groups on α-C or β-C atoms can significantly weaken the hydrogenation ability of the ring due to increased steric hindrance. mdpi.com

Reactive SiteInfluencing FactorExpected Effect on Reaction Rate
Nitrogen of C-2 Substituted Ring Steric hindrance from morpholinomethyl groupDecrease
Nitrogen of Terminal Ring Less steric hindranceIncrease (relative to the other N atom)
Both Nitrogen Atoms Electron-withdrawing effect of ether oxygenGeneral decrease in nucleophilicity vs. piperidine (B6355638) wikipedia.org

The this compound molecule possesses a chiral center at the C-2 position. Chemical transformations involving this compound must therefore consider stereochemical outcomes. The synthesis of 2-substituted chiral morpholines is a topic of significant research, with methods developed to control the stereochemistry. nih.govresearchgate.net

Asymmetric hydrogenation of 2-substituted dehydromorpholines using specialized catalysts is one effective method to obtain specific enantiomers with high selectivity (up to 99% ee). rsc.orgrsc.org For this compound, a synthetic approach would need to control the configuration at this C-2 center.

During reactions, the existing stereocenter can direct the approach of reagents, leading to diastereoselective outcomes. For example, in quaternization reactions of substituted morpholines, the preferred course is often axial, influenced by the conformation of the ring. cdnsciencepub.com The chair conformation of the morpholine rings is the most stable, and the bulky morpholinomethyl substituent would preferentially occupy an equatorial position to minimize steric strain. This conformational preference is a key factor in predicting the stereochemical outcome of subsequent reactions.

Correlations between Structural Features and Non-Prohibited Bulk Properties

The bulk properties of this compound are a direct consequence of its molecular structure, which allows for specific intermolecular interactions.

The presence of two nitrogen and two oxygen atoms allows this compound to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the N and O atoms). This dual character governs its interactions with solvents.

In Protic Solvents (e.g., water, ethanol): The compound is expected to be highly soluble due to the formation of strong hydrogen bonds with solvent molecules. Studies on the parent compound, morpholine, confirm its miscibility with water. chemicalbook.comchemicalbook.com

In Aprotic Polar Solvents (e.g., DMSO, DMF): Strong dipole-dipole interactions would occur, leading to good solubility.

In Apolar Solvents (e.g., hexane): Solubility is expected to be limited, as the polar amine and ether groups cannot interact favorably with the nonpolar solvent.

The molecule's structure, with two hydrophilic morpholine heads and a short hydrophobic methylene (B1212753) linker, gives it amphiphilic character. This suggests a propensity for self-assembly in certain solvent systems, potentially forming micelles or other aggregates, although such behavior has not been specifically documented for this compound. The ability of morpholine to form hydrogen bonds is a key factor in the formation of supramolecular structures. cerist.dziucr.org

The stability of this compound is primarily determined by the robustness of the morpholine rings and the C-N and C-C bonds.

Thermal Stability: Morpholine itself is relatively stable, decomposing slowly in the absence of oxygen at high temperatures and pressures. wikipedia.org One study noted its use in power plant steam systems at temperatures up to 288°C. nih.gov Another investigation into its thermolysis reported on its degradation kinetics at temperatures between 500-560°C. acs.org The presence of the methylene bridge in this compound is unlikely to significantly reduce its thermal stability under normal conditions. The compound is stable if stored and handled as prescribed. msdsdigital.com

Chemical Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. chemicalbook.comchemicalbook.com Like other secondary amines, it can react with nitrosating agents to form N-nitrosamines. nih.govchemicalbook.com It is a basic compound and will react exothermically with acids to form salts. chemicalbook.comchemicalbook.com

PropertyObservation for Morpholine (Parent Compound)Implication for this compound
Boiling Point 128.3 - 129 °C chemicalbook.comnih.govSignificantly higher due to increased molecular weight and hydrogen bonding potential
Water Solubility Miscible chemicalbook.comchemicalbook.comExpected to be high
Thermal Stability Stable up to ~288°C in steam systems nih.gov; decomposes at higher temperatures acs.orgExpected to have comparable ring stability
Chemical Reactivity Incompatible with strong acids and oxidizers chemicalbook.comchemicalbook.comSimilar incompatibilities are expected

Theoretical Basis for Structure-Property Correlations

While specific theoretical studies on this compound are not widely published, its properties can be understood using computational chemistry methods that have been applied to other morpholine derivatives. Density Functional Theory (DFT) is a common method used to establish the stable conformation and stereochemistry of morpholine-containing molecules. cerist.dzresearchgate.net

Conformational Analysis: Theoretical calculations consistently show that the morpholine ring adopts a stable chair conformation. cerist.dzresearchgate.net For this compound, the lowest energy conformation would feature both rings in a chair form with the large morpholinomethyl substituent in an equatorial position on the C-2 substituted ring to minimize steric interactions.

Molecular Electrostatic Potential (MEP): MEP maps can be calculated to visualize the electron density distribution and predict sites of reactivity. For this molecule, MEP analysis would show negative potential (electron-rich regions) around the nitrogen and oxygen atoms, confirming them as the sites for electrophilic attack and hydrogen bonding.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into chemical reactivity. The HOMO is typically localized on the nitrogen atoms, indicating their nucleophilic character, which aligns with experimental observations of reactivity in morpholine derivatives. researchgate.net

These theoretical approaches provide a fundamental basis for understanding how the specific arrangement of atoms in this compound gives rise to its observed reactivity and physical properties.

Applications in Chemical Science and Engineering

Role as Organic Synthesis Building Blocks and Intermediates

The morpholine (B109124) moiety is a privileged structure in medicinal chemistry and organic synthesis, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. nih.govnih.gov Compounds containing the morpholine scaffold are prevalent in numerous FDA-approved drugs. nih.govnih.gov Consequently, 2-(morpholinomethyl)morpholine, possessing two of these valuable rings, presents significant potential as a versatile synthetic intermediate.

The morpholine heterocycle is a key structural unit in a wide array of bioactive compounds. nih.govnih.gov Its presence can improve the physicochemical properties of a molecule, such as solubility and metabolic stability. nih.gov As a result, derivatives of morpholine are actively explored as scaffolds for the construction of complex molecular architectures in drug discovery and medicinal chemistry. nih.govnih.gov The synthesis of diverse C-substituted morpholines allows for systematic exploration of chemical space, aiding in the development of new therapeutic agents. nih.govnih.gov For instance, substituted morpholines are integral components of drugs like the antibiotic Linezolid and the anticancer agent Gefitinib. atamankimya.com The bifunctional nature of this compound, with its two reactive nitrogen atoms, offers multiple points for further chemical elaboration, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity. The fusion of morpholine motifs with other heterocyclic structures, such as benzimidazoles, has been explored to create novel antimicrobial agents. openmedicinalchemistryjournal.com

Morpholine derivatives are utilized in polymer science as monomers, curing agents, stabilizers, and cross-linking agents. e3s-conferences.org A closely related compound, 2-(morpholinomethyl)acrylic acid, serves as a monomer in polymer synthesis. The presence of the morpholine group in such monomers can impart desirable properties to the resulting polymers, including water solubility and biocompatibility, which are crucial for applications in drug delivery and medical devices. smolecule.com

Morpholin-2-ones, another class of related heterocyclic compounds, can undergo ring-opening polymerization to produce functionalized poly(aminoesters), which are biodegradable materials with numerous applications. mdpi.com While direct polymerization of this compound is not widely documented, its structure suggests potential as a precursor for the synthesis of specialized polymers. For example, it could be used to create polyamines or be incorporated into polymer backbones to introduce flexible ether linkages and basic nitrogen sites, which could be beneficial for applications such as CO2 capture or as a component in stimuli-responsive hydrogels. The modification of existing polymers with morpholine-containing units is another avenue where this compound could serve as a useful reagent.

Catalytic Applications in Chemical Transformations

The nitrogen atoms in the morpholine rings of this compound can act as basic sites or as coordinating atoms for metal centers, making it and its derivatives suitable for applications in catalysis.

Chiral morpholine derivatives have emerged as effective organocatalysts in asymmetric synthesis. rsc.org While pyrrolidine-based catalysts have been more extensively studied, recent research has demonstrated the potential of morpholine-based catalysts in promoting reactions such as the 1,4-addition of aldehydes to nitroolefins with high diastereoselectivity and enantioselectivity. frontiersin.orgnih.gov The oxygen atom in the morpholine ring can influence the catalyst's reactivity and selectivity. frontiersin.orgnih.gov

Although morpholine-enamines generally exhibit lower reactivity compared to their piperidine (B6355638) or pyrrolidine (B122466) counterparts, appropriately substituted β-morpholine amino acids have been shown to be highly efficient catalysts. frontiersin.orgnih.gov The development of efficient catalytic methods for the enantioselective synthesis of substituted morpholines is an active area of research, with techniques like asymmetric transfer hydrogenation being employed to produce these valuable chiral building blocks. organic-chemistry.orgorganic-chemistry.org While specific studies on this compound as an organocatalyst are limited, its structure provides a foundation for the design of new chiral catalysts.

Catalyst TypeReactionKey FeaturesReference
β-Morpholine Amino Acids1,4-addition of aldehydes to nitroolefinsHigh diastereoselectivity and enantioselectivity, overcoming the typically low reactivity of morpholine-enamines. frontiersin.org, nih.gov
Cinchona Alkaloid-Derived PhthalazineAsymmetric halocyclizationFurnishes morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities. rsc.org
Titanium-catalyzed hydroamination followed by Ruthenium-catalyzed asymmetric transfer hydrogenationEnantioselective synthesis of 3-substituted morpholinesOne-pot tandem reaction with high yields and enantiomeric excesses (>95% ee). organic-chemistry.org

The nitrogen and oxygen atoms of the morpholine ring can coordinate with metal ions, making morpholine derivatives useful as ligands in coordination chemistry. mdpi.com The design of sophisticated ligands that can actively participate in catalytic reactions is a key area of transition metal catalysis. rsc.orgresearchgate.net Morpholine-containing ligands have been used to prepare transition metal complexes with potential applications in catalysis and materials science.

For instance, ruthenium(II) p-cymene (B1678584) complexes containing morpholine-functionalized ligands have been synthesized and characterized. acs.org Similarly, copper(II) complexes with morpholine-substituted thiosemicarbazone ligands have been investigated for their biological activity, demonstrating that the morpholine moiety can influence the pharmacological properties of the metal complex. nih.gov The ability of this compound to act as a bidentate or even a tetradentate ligand, coordinating through its two nitrogen atoms and potentially the two oxygen atoms, makes it an interesting candidate for the development of new metal complexes for catalysis. mdpi.com The design of such complexes could lead to catalysts with unique reactivity and selectivity for various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. rsc.orgmdpi.com

Metal CenterLigand TypeApplication/Key FindingReference
Ruthenium(II)Morpholine-functionalized Schiff baseSynthesis and characterization of organometallic complexes with potential catalytic applications. acs.org
Copper(II)Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone HybridsInvestigated as potential anticancer drugs, showing that the position of the morpholine moiety affects biological activity. nih.gov
RhodiumBisphosphine ligandUsed for the asymmetric hydrogenation of unsaturated morpholines to produce chiral 2-substituted morpholines with high enantioselectivity. nih.gov, rsc.org

Applications in Materials Science

The versatility of morpholine and its derivatives extends to materials science, where they can be incorporated into materials to impart specific functionalities. e3s-conferences.org They have been explored for use as curing agents for resins, stabilizers for polymers, and as components in the synthesis of functional materials. e3s-conferences.org For example, morpholine derivatives can act as corrosion inhibitors, particularly in steam boiler systems, due to their ability to neutralize acidic components and their suitable volatility.

While specific applications of this compound in materials science are not extensively documented, its chemical structure suggests several potential uses. Its basic nitrogen atoms could be utilized in the development of materials for CO2 capture. The two morpholine rings could be incorporated into polymer networks to create materials with tailored thermal and mechanical properties. Furthermore, the ability of the morpholine groups to interact with metal ions could be exploited in the design of sensors or materials for environmental remediation. The compound's potential as a cross-linking agent for epoxy resins or other thermosetting polymers is another area worthy of investigation, where it could contribute to the development of advanced materials with enhanced durability and performance. e3s-conferences.org

Based on a comprehensive search of available scientific and technical literature, there is insufficient specific information regarding the chemical compound “this compound” for the applications outlined in your request.

The provided structure for the article requires detailed research findings for the following sections:

Other Industrial and Chemical Process Applications

Chemical Process Additives and Intermediates

While extensive data exists for the parent compound morpholine and various other morpholine derivatives in these contexts, the literature does not specifically detail the use or performance of This compound in these roles.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on “this compound” while strictly adhering to the requested outline and content inclusions. Fulfilling the request would require generalizing from the properties of other related compounds, which would violate the explicit instruction not to introduce information outside the scope of the specified subject.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of morpholine (B109124) derivatives is a well-established field, but there is a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. nih.gov Traditional syntheses can be inefficient or rely on harsh reagents. nih.govchemrxiv.orgchemrxiv.org Future research into the synthesis of 2-(Morpholinomethyl)morpholine will likely focus on green chemistry principles.

Recent advancements in the synthesis of morpholines from 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate (B86663) offer a promising, redox-neutral protocol that minimizes waste. nih.govchemrxiv.orgacs.org Adapting such one or two-step methods could enable the large-scale, sustainable production of this compound and its derivatives. chemrxiv.org These methodologies present significant environmental and safety benefits over traditional multi-step protocols. chemrxiv.org The exploration of catalytic methods, including transition-metal catalysis, could also provide highly selective and efficient pathways to this and related bis-morpholine structures. e3s-conferences.org

Table 1: Comparison of Synthetic Approaches for Morpholine Derivatives

ApproachKey FeaturesPotential Advantages for this compound SynthesisReferences
Traditional MethodsOften multi-step; may use harsh reagents like chloroacetyl chloride.Established procedures. chemrxiv.org
Green Synthesis (e.g., using Ethylene Sulfate)Redox-neutral, fewer steps, uses inexpensive and safer reagents.Higher yield, reduced waste, improved safety, and suitability for industrial scale-up. nih.govchemrxiv.orgchemrxiv.orgacs.org
Catalytic Methods (e.g., Palladium-catalyzed)High selectivity and efficiency.Access to specifically substituted and functionalized derivatives. e3s-conferences.org

Exploration of Untapped Reactivity Profiles and Chemical Transformations

The chemical behavior of this compound is predicated on the reactivity of its two secondary amine functionalities and the influence of the ether oxygen atoms. wikipedia.org While morpholine generally undergoes reactions typical for secondary amines, the ether group withdraws electron density, making the nitrogen less nucleophilic than in similar amines like piperidine (B6355638). wikipedia.org

Future investigations should focus on the unique reactivity stemming from its bis-morpholine structure. Key research questions would include:

Selective Functionalization: Can one nitrogen atom be selectively functionalized over the other? Developing protocols for mono-functionalization would open pathways to a vast array of asymmetric derivatives for applications in drug discovery and catalysis.

Bidentate Ligand Potential: The two nitrogen atoms, separated by a three-atom bridge (N-C-C-N), could act as a bidentate ligand for coordinating with metal centers. Research into its coordination chemistry could lead to the development of novel catalysts or metal-organic frameworks.

Ring-Opening and Rearrangement Reactions: Subjecting the molecule to various reaction conditions could reveal novel ring-opening or rearrangement pathways, leading to the synthesis of entirely new heterocyclic scaffolds. Studies on the reactivity of similar compounds have shown that the morpholine ring can be a stable yet versatile synthetic intermediate. nih.govnih.gov

Advanced Computational Approaches for Predictive Chemical Design

In silico methods are becoming indispensable in modern chemical research for predicting molecular properties and guiding experimental design. mdpi.comnih.gov For this compound, computational studies can accelerate the discovery of its potential applications.

Future research should employ a range of computational tools:

Molecular Docking and Dynamics: These simulations can predict the binding affinity and interaction of this compound derivatives with biological targets, such as enzymes or receptors. mdpi.comnih.gov This is particularly relevant given the prevalence of the morpholine scaffold in medicinal chemistry. nih.govnih.gov For instance, morpholine-containing compounds have been investigated as inhibitors of mTOR and carbonic anhydrase. mdpi.comnih.govresearchgate.net

Quantum Mechanical Calculations: Density Functional Theory (DFT) analyses can elucidate the molecule's electronic structure, stability, and reactivity, helping to predict the outcomes of chemical transformations and rationalize experimental observations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a library of this compound derivatives, researchers can correlate structural features with specific activities, enabling the rational design of more potent and selective compounds. nih.govresearchgate.net

Integration into Emerging Materials Science Technologies

The bifunctional nature of this compound makes it an attractive building block for advanced materials. Morpholine derivatives are already utilized as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.orgresearchgate.net

Emerging research directions in this area could include:

Polymer Chemistry: Its two reactive amine sites make it an ideal candidate as a cross-linking agent for creating robust polymer networks, such as in epoxy resins or polyurethanes. The resulting materials could exhibit enhanced thermal stability and mechanical properties. e3s-conferences.org

Smart Hydrogels: Incorporating this compound into hydrogel networks could impart pH-responsiveness, as the amine groups can be protonated or deprotonated. Such "smart" materials have potential applications in drug delivery and tissue engineering. nih.gov

Corrosion Inhibitors: The ability of morpholine and its derivatives to form protective films on metal surfaces is well-documented. atamankimya.com The bidentate nature of this compound might enhance this property, leading to more effective corrosion inhibitors for industrial applications.

Table 2: Potential Materials Science Applications

Application AreaRole of this compoundPotential PropertiesReferences
Advanced PolymersCross-linking agent or monomerEnhanced thermal stability, superior mechanical strength. e3s-conferences.orgresearchgate.net
Smart HydrogelsFunctional monomerpH-responsive swelling and release capabilities. nih.gov
Corrosion InhibitionSurface-adsorbing agentImproved protection for industrial infrastructure. atamankimya.com

Multidisciplinary Research Initiatives in Pure and Applied Chemistry

The full potential of this compound can best be realized through collaborative, multidisciplinary research. The versatility of the morpholine scaffold, which is a key component in pharmaceuticals, agrochemicals, and industrial materials, underscores the need for an integrated approach. e3s-conferences.orgwikipedia.orgatamankimya.com

Future initiatives should bridge the gap between different chemical disciplines:

Synthetic and Medicinal Chemistry: Synthetic chemists can focus on creating diverse libraries of derivatives, which medicinal chemists can then screen for biological activity against various diseases. nih.govnih.gov

Computational and Materials Science: Computational chemists can model and predict the properties of novel polymers and materials incorporating this compound, guiding materials scientists in their synthesis and characterization efforts. mdpi.com

Industrial and Academic Collaboration: Partnerships between academic research groups and industrial partners can facilitate the translation of fundamental discoveries into practical applications, from new drugs to advanced materials and industrial additives. atamankimya.com

By pursuing these integrated research avenues, the scientific community can systematically unlock and harness the latent potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.